molecular formula C9H12O5S B14316764 Ethyl [(furan-2-yl)methanesulfonyl]acetate CAS No. 108523-83-7

Ethyl [(furan-2-yl)methanesulfonyl]acetate

Cat. No.: B14316764
CAS No.: 108523-83-7
M. Wt: 232.26 g/mol
InChI Key: PSTNEEHGFMFVRN-UHFFFAOYSA-N
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Description

Ethyl [(furan-2-yl)methanesulfonyl]acetate is an organic compound that features a furan ring, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(furan-2-yl)methanesulfonyl]acetate typically involves the reaction of furan-2-ylmethanesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Furan-2-ylmethanesulfonyl chloride+Ethyl acetateBaseEthyl [(furan-2-yl)methanesulfonyl]acetate+HCl\text{Furan-2-ylmethanesulfonyl chloride} + \text{Ethyl acetate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Furan-2-ylmethanesulfonyl chloride+Ethyl acetateBase​Ethyl [(furan-2-yl)methanesulfonyl]acetate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(furan-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Ethyl [(furan-2-yl)methanesulfonyl]alcohol.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Ethyl [(furan-2-yl)methanesulfonyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(furan-2-yl)methanesulfonyl]acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(furan-2-yl)acetate: Similar structure but lacks the sulfonyl group.

    Furan-2-ylmethanesulfonyl chloride: Precursor to ethyl [(furan-2-yl)methanesulfonyl]acetate.

    Furan-2,5-dione: Oxidized derivative of the furan ring.

Uniqueness

This compound is unique due to the presence of both a furan ring and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

108523-83-7

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

ethyl 2-(furan-2-ylmethylsulfonyl)acetate

InChI

InChI=1S/C9H12O5S/c1-2-13-9(10)7-15(11,12)6-8-4-3-5-14-8/h3-5H,2,6-7H2,1H3

InChI Key

PSTNEEHGFMFVRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)CC1=CC=CO1

Origin of Product

United States

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